![molecular formula C8H11NOS B1468922 1-(Thiophen-2-ylmethyl)azetidin-3-ol CAS No. 1331736-99-2](/img/structure/B1468922.png)
1-(Thiophen-2-ylmethyl)azetidin-3-ol
Overview
Description
1-(Thiophen-2-ylmethyl)azetidin-3-ol, also known as 1-TM-Azetidin-3-ol, is a compound belonging to the azetidin-3-ol family of molecules. It is a cyclic ether, which is a type of organic compound that contains a three-membered ring consisting of an oxygen atom and two carbon atoms. 1-TM-Azetidin-3-ol is an important research compound that has been extensively studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound’s derivatives could be synthesized to serve as standards or reagents in chromatography and spectroscopy. These applications are crucial for the qualitative and quantitative analysis of complex mixtures, aiding in the identification and measurement of various substances within a sample.
Each of these applications demonstrates the broad utility of “1-(Thiophen-2-ylmethyl)azetidin-3-ol” in scientific research. Its versatility across multiple fields underscores its importance as a subject of ongoing study and exploration .
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is Glutamate racemase . Glutamate racemase is an enzyme that plays a crucial role in the biosynthesis of the bacterial cell wall by catalyzing the conversion of L-glutamate to D-glutamate .
Mode of Action
It is known that inhibitors of glutamate racemase typically work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of l-glutamate to d-glutamate .
Biochemical Pathways
The biochemical pathway affected by 1-(Thiophen-2-ylmethyl)azetidin-3-ol is the bacterial cell wall biosynthesis pathway . By inhibiting Glutamate racemase, the compound disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This results in impaired cell wall synthesis and ultimately bacterial cell death .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 1-(Thiophen-2-ylmethyl)azetidin-3-ol’s action are the disruption of bacterial cell wall synthesis and the subsequent death of the bacterial cell .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally affect the stability and efficacy of chemical compounds .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBPKMRLBRQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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